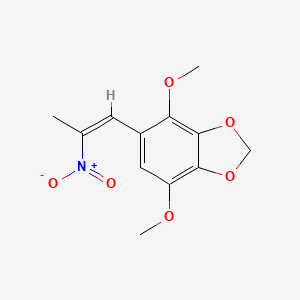
1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide is a 1-alkyl-3-methylimidazolium based ionic liquid. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility for various gases. It is widely used in green chemistry due to its environmentally benign nature .
Preparation Methods
The synthesis of 1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide typically involves the reaction of 1-methylimidazole with 1-bromohexadecane to form 1-hexadecyl-3-methylimidazolium bromide. This intermediate is then reacted with lithium bis((trifluoromethyl)sulfonyl)imide to yield the desired ionic liquid . The reaction conditions usually involve heating and stirring under an inert atmosphere to prevent any side reactions.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolium-based radicals.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium species.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide involves its interaction with various molecular targets. In electrochemical applications, it enhances the electron transfer processes at the electrode surface, leading to improved sensitivity and stability . In drug delivery systems, it forms stable microemulsions that enhance the solubility and bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide is compared with other similar ionic liquids, such as:
1-Hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: This compound has a shorter alkyl chain, resulting in different solubility and thermal properties.
1-Butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: This compound has an even shorter alkyl chain and is used in different applications due to its distinct physical and chemical properties.
1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: This compound has an intermediate alkyl chain length and is used in various electrochemical and separation processes.
The uniqueness of this compound lies in its long alkyl chain, which imparts unique solubility and thermal properties, making it suitable for specific applications in green chemistry and industrial processes .
Properties
Molecular Formula |
C22H40F6N3O4S2+ |
|---|---|
Molecular Weight |
588.7 g/mol |
IUPAC Name |
1-hexadecyl-3-methylimidazol-3-ium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C20H39N2.C2HF6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h18-20H,3-17H2,1-2H3;9H/q+1; |
InChI Key |
UOFFWXREXMUESX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2E)-[4-Bromo-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3-piperidinylidene]-acetic Acid Ethyl Ester](/img/structure/B13423625.png)
![1-[1-(4-Methylphenyl)cyclohexyl]piperidine](/img/structure/B13423628.png)
![N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide](/img/structure/B13423636.png)





![2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B13423674.png)
